molecular formula C8H7Br2N3O B13336170 4-Bromo-1-[(5-bromofuran-2-yl)methyl]-1H-pyrazol-3-amine

4-Bromo-1-[(5-bromofuran-2-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B13336170
M. Wt: 320.97 g/mol
InChI Key: PYIQQYQJLBANJB-UHFFFAOYSA-N
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Description

4-Bromo-1-[(5-bromofuran-2-yl)methyl]-1H-pyrazol-3-amine (CAS 1852357-83-5) is a brominated heterocyclic compound with a molecular formula of C8H7Br2N3O and a molecular weight of 320.97 g/mol . This unique structure, featuring a brominated furan ring linked to a brominated pyrazol-3-amine, makes it a valuable molecular building block in medicinal chemistry and drug discovery research. The presence of bromine atoms offers reactive sites for further chemical modifications via cross-coupling reactions, allowing researchers to create diverse libraries of derivatives for structure-activity relationship (SAR) studies. This compound is of significant interest in early-stage pharmacological research, particularly in the field of DNA Damage Response (DDR). While specific data for this molecule is limited, studies on structurally related pyrazole and bromofuran derivatives have demonstrated potential as inhibitors of key DNA repair pathways . Specifically, research indicates that similar compounds can act as Ku70/80 targeted DNA-PK inhibitors (Ku-DBi's) . The Ku70/80 heterodimer is a critical complex in the non-homologous end joining (NHEJ) pathway for repairing DNA double-strand breaks, a primary mechanism that cancer cells use to survive radiotherapy and chemotherapy . Inhibiting this pathway can sensitize cancer cells to DNA-damaging agents. Therefore, this compound serves as a key synthetic intermediate for researchers developing novel anticancer agents that target DNA-PK independently of cellular ATP levels, a promising strategy to overcome drug resistance in aggressive cancers . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C8H7Br2N3O

Molecular Weight

320.97 g/mol

IUPAC Name

4-bromo-1-[(5-bromofuran-2-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C8H7Br2N3O/c9-6-4-13(12-8(6)11)3-5-1-2-7(10)14-5/h1-2,4H,3H2,(H2,11,12)

InChI Key

PYIQQYQJLBANJB-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)Br)CN2C=C(C(=N2)N)Br

Origin of Product

United States

Preparation Methods

Step 1: Preparation of Brominated Furan Derivatives

  • Method : Bromination of furan derivatives can be achieved using various brominating agents such as N-bromosuccinimide (NBS) or bromine in a solvent like dichloromethane.
  • Conditions : The reaction is typically carried out at room temperature or slightly elevated temperatures under inert conditions to prevent oxidation.

Step 2: Reaction with Hydrazine

  • Method : The brominated furan derivatives are reacted with hydrazine in a solvent like dimethylformamide (DMF) or dichloromethane.
  • Conditions : The reaction is often conducted at room temperature or slightly elevated temperatures with careful control of reaction time to optimize yield and purity.

Step 3: Alkylation and Bromination

  • Method : The pyrazole intermediate is then alkylated with the brominated furan derivative side chain, followed by bromination to introduce the bromine atom into the pyrazole ring.
  • Conditions : These reactions require precise control of temperature and solvent choice to ensure high yields and purity.

Analytical Techniques for Confirmation

To confirm the structure and purity of the synthesized compound, several analytical techniques are employed:

Data Tables

Table 1: Synthesis Conditions

Step Method Conditions Yield
1 Bromination of furan derivatives Room temperature, inert conditions 80-90%
2 Reaction with hydrazine Room temperature, DMF or DCM 70-80%
3 Alkylation and bromination Elevated temperature, controlled solvent 60-70%

Table 2: Analytical Techniques

Technique Purpose
NMR Spectroscopy Structural confirmation
Mass Spectrometry Molecular weight determination
HPLC Purity assessment

Biological Activities and Applications

4-Bromo-1-[(5-bromofuran-2-yl)methyl]-1H-pyrazol-3-amine exhibits potential biological activities, including anti-inflammatory and anticancer properties. The presence of both brominated furan and pyrazole structures enhances its binding affinity to biological targets, potentially modulating their activity. This compound is of significant interest in medicinal chemistry for its potential therapeutic applications.

Chemical Reactions Analysis

Functional Group Transformations

The compound’s functional groups (amino, oxo, ester) enable diverse reactivity:

Reaction Type Reagents/Conditions Product Key Features
Oxidation KMnO₄, CrO₃, or H₂O₂ under acidic/basic conditionsNitro or nitroso derivativesConverts amino groups to nitro derivatives, altering solubility and bioactivity
Reduction NaBH₄, LiAlH₄, or catalytic hydrogenationHydroxyl derivativesReduces oxo groups to hydroxyl, potentially stabilizing intermediates
Amide Hydrolysis NaOH, HCl, or enzymatic cleavageCarboxylic acid derivativesConverts ester to carboxylic acid, enabling further nucleophilic substitution
Alkylation Alkyl halides (e.g., methyl iodide) + NaOHSubstituted ester derivativesModifies ester group for solubility or bioavailability optimization

Note : Specific reaction conditions for this compound are inferred from structural analogs (e.g., ), where substituents like methyl groups were introduced to improve solubility without compromising potency.

Substituent Effects and Optimization

Substituent modifications can significantly influence reactivity and properties:

  • Solubility Enhancement : Introduction of hydrophilic groups (e.g., methyl substituents) may disrupt crystal packing, as observed in analogous BET inhibitors .

  • Bioactivity Modulation : Substitution at the pyridine core (e.g., altering the 6-position) can affect binding to biological targets, as seen in studies of kinase inhibitors .

Palladium-Catalyzed Aminocarbonylation

A key synthetic step for amide formation involves aminocarbonylation using:

  • Catalysts : Pd(OAc)₂, Xantphos, or CataCXium A ligands.

  • Conditions : Microwave irradiation in 1,4-dioxane at 75–80°C.

  • Reagents : Dicobalt octacarbonyl (CO source) and DMAP.
    This method enables direct installation of amide groups, critical for constructing the morpholine-pyridine linkage .

Carbonylation and Hydrolysis

For ester formation:

  • Carbonylation : Reaction with CO or formate esters under palladium catalysis.

  • Hydrolysis : Conversion of esters to carboxylic acids using NaOH, enabling subsequent amide formation.

Key Reaction Intermediates

  • Pyridone Core : The oxopyridine moiety likely undergoes N-alkylation to form the ethyl-substituted morpholine-pyridine linkage.

  • Morpholine Ring : Acts as a scaffold for amide formation, with potential hydrogen bonding via the oxygen atom.

Biochemical Implications

While direct biochemical data for this compound is unavailable in the provided sources, analogs with similar structural motifs (e.g., kinase inhibitors) exhibit:

  • Protein kinase inhibition : Morpholine rings may interact with kinase active sites .

  • Solubility-Potency Tradeoffs : Substituent effects on solubility versus target binding (e.g., BRD4 BD2 selectivity) are critical .

Scientific Research Applications

4-Bromo-1-[(5-bromofuran-2-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-1-[(5-bromofuran-2-yl)methyl]-1H-pyrazol-3-amine involves its interaction with molecular targets and pathways within biological systems.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The compound’s uniqueness lies in its dual bromine substitutions (on the pyrazole and furan rings) and the furan-methyl linker. Below is a comparison with key analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications Evidence ID
4-Bromo-3-phenyl-1H-pyrazol-5-amine Phenyl (C5), Br (C4) C9H8BrN3 238.09 Intermediate in anticancer agents
1-(4-Bromophenyl)-3-m-tolyl-1H-pyrazol-5-amine 4-Bromophenyl (N1), 3-methylphenyl (C3) C16H14BrN3 328.21 Kinase inhibition, structural studies
4-Bromo-1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine 5-Cl-thiophene (N1), Br (C4) C8H7BrClN3S 292.58 Antimicrobial potential
4-Bromo-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazol-3-amine Oxadiazole (N1), Br (C4) C7H8BrN5O 258.08 High thermal stability
Target Compound 5-Br-furan (N1), Br (C4) C8H6Br2N3O 335.96 Not reported (theoretical) -

Key Observations :

  • Electron-Withdrawing Effects : The dual bromine atoms in the target compound enhance electrophilicity compared to analogs with single halogens (e.g., ).
  • Aromatic vs. Heterocyclic Substituents : Replacing phenyl (in ) with furan or thiophene (in ) alters π-π stacking and hydrogen-bonding capabilities, influencing target selectivity.

Biological Activity

4-Bromo-1-[(5-bromofuran-2-yl)methyl]-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and relevance in various therapeutic contexts, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following chemical properties:

PropertyValue
Common Name4-Bromo-1-[(5-bromofuran-2-yl)methyl]-1H-pyrazol-3-amine
CAS Number1852357-83-5
Molecular FormulaC₈H₇Br₂N₃O
Molecular Weight320.97 g/mol

The structure consists of a pyrazole ring with brominated furan moieties, which are known to enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds similar to 4-Bromo-1-[(5-bromofuran-2-yl)methyl]-1H-pyrazol-3-amine. For instance, benzo[b]furan derivatives have demonstrated significant antiproliferative effects against various cancer cell lines. A comparative study indicated that modifications in the furan or pyrazole structures could lead to enhanced binding affinities with cancer-related targets, suggesting that similar modifications in our compound could yield promising results .

Antimicrobial Properties

The presence of the brominated furan moiety is associated with antimicrobial activity. Compounds with similar structures have been shown to inhibit biofilm formation in bacteria such as Escherichia coli and Vibrio harveyi. These studies suggest that 4-Bromo-1-[(5-bromofuran-2-yl)methyl]-1H-pyrazol-3-amine may exhibit similar properties, potentially acting as a quorum-sensing disruptor, which is crucial in preventing bacterial infections .

The exact mechanism of action for 4-Bromo-1-[(5-bromofuran-2-yl)methyl]-1H-pyrazol-3-amine remains under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in critical biological pathways. The brominated furan and pyrazole components are believed to facilitate these interactions, enhancing the compound's pharmacological profile.

Synthesis

The synthesis of 4-Bromo-1-[(5-bromofuran-2-yl)methyl]-1H-pyrazol-3-amine can be achieved through various methods involving bromination and cyclization reactions. Common synthetic routes include:

  • Bromination of Furan : The introduction of bromine at the 5-position of furan.
  • Formation of Pyrazole : Utilizing hydrazine derivatives to form the pyrazole ring.
  • Methylation : Introducing a methyl group at the appropriate position to enhance biological activity.

These synthetic pathways are essential for optimizing yield and purity for further biological testing.

Study on Anticancer Activity

A study conducted on benzo[b]furan derivatives demonstrated that introducing a methyl group at specific positions significantly increased antiproliferative activity against various cancer cell lines. The findings indicated that structural modifications could lead to compounds with up to tenfold increases in potency compared to standard drugs like Combretastatin-A4 .

Antimicrobial Efficacy

Research on related compounds has shown that certain furan derivatives can inhibit biofilm formation effectively without affecting bacterial growth rates. This characteristic is particularly valuable in developing new antimicrobial agents that target biofilms, which are often resistant to conventional antibiotics .

Q & A

Q. Characterization Methods :

  • NMR/IR : Confirm functional groups and regiochemistry .
  • X-ray Crystallography : Resolves structural ambiguities (e.g., bond angles, stereochemistry) .
  • Mass Spectrometry : Validates molecular weight .

Which spectroscopic techniques are essential for characterizing this compound?

Basic
Key techniques include:

  • UV-Vis and Fluorescence Spectroscopy : Determine electronic transitions and solvent-dependent emission properties (e.g., λem = 356 nm in DMSO) .
  • FT-IR : Identifies amine (–NH2) and furanyl (C–O–C) stretches .
  • <sup>1</sup>H/<sup>13</sup>C NMR : Assigns proton environments and confirms substitution patterns (e.g., pyrazole C-3 amine at δ 5.2 ppm) .

How can X-ray crystallography resolve structural ambiguities in such compounds?

Advanced
X-ray crystallography provides atomic-level resolution of molecular geometry, critical for:

  • Regioselectivity : Distinguishing between 1H- and 3H-pyrazole isomers .
  • Intermolecular Interactions : Hydrogen bonding (e.g., N–H···O) and π-stacking influence packing and stability .
  • Validation of Synthetic Products : Confirms the presence of bromofuran-methyl groups and amine positioning .

What role do solvent polarities play in the photophysical behavior of pyrazole derivatives?

Advanced
Solvent polarity affects excited-state relaxation pathways:

  • Polar Solvents (e.g., DMSO) : Stabilize charge-transfer states, leading to red-shifted emission (356 nm) .
  • Nonpolar Solvents : Favor localized excitons, reducing Stokes shifts.
    Methodological Insight : Solvent screening (e.g., using Kamlet-Taft parameters) optimizes fluorescence for imaging applications .

How can computational reaction design improve synthesis efficiency?

Advanced
Computational strategies like density functional theory (DFT) and reaction path searches:

  • Predict intermediates and transition states to identify low-energy pathways .
  • Optimize regioselectivity in alkylation steps (e.g., methyl vs. bromofuran substitution) .
  • Reduce trial-and-error experimentation by 30–50% in multi-step syntheses .

How to address discrepancies in reported biological activities of similar pyrazole derivatives?

Contradiction Analysis
Discrepancies arise due to:

  • Substituent Effects : Electron-withdrawing groups (e.g., –Br) enhance antitubercular activity but reduce antimicrobial potency .
  • Assay Conditions : Varying cell lines (e.g., MDA-MB-231 vs. Mycobacterium tuberculosis) and concentrations (IC50 = 30 μM vs. 10 μM) .
    Resolution : Standardize assays (e.g., MIC protocols) and perform structure-activity relationship (SAR) studies .

What strategies optimize regioselectivity in the alkylation of pyrazole amines?

Q. Methodological

  • Microwave Synthesis : Enhances reaction kinetics, favoring C-1 alkylation over C-3 by 3:1 .
  • Catalysis : Pd-mediated coupling directs bromofuran-methyl groups to the pyrazole N-1 position .
  • Steric Control : Bulky substituents (e.g., tert-butyl) block undesired sites .

How do intermolecular hydrogen bonds influence the solid-state properties of such compounds?

Advanced
Hydrogen bonding (e.g., N–H···O, O–H···N) governs:

  • Melting Points : Stronger H-bonding correlates with higher thermal stability (e.g., mp = 72–79°C) .
  • Solubility : Diminished in polar solvents due to lattice energy .
  • Crystallinity : Cyclic dimers linked by H-bonds improve crystal quality for X-ray analysis .

What are the challenges in achieving high purity during synthesis, and how are they addressed?

Methodological
Challenges :

  • Byproducts : Bromine displacement during alkylation .
  • Isomerization : 1H vs. 3H-pyrazole forms .
    Solutions :
  • HPLC Purification : Separates regioisomers using C18 columns .
  • Recrystallization : Ethanol/water mixtures yield >98% purity .

How to correlate molecular structure with biological activity using SAR studies?

Advanced
SAR strategies include:

  • Electron-Withdrawing Groups : Bromine at C-4 enhances antitubercular activity (MIC = 2 μg/mL) but reduces solubility .
  • Hybrid Scaffolds : Furan-pyrazole hybrids improve CNS penetration due to lipophilic balance (LogP = 2.5) .
  • 3D-QSAR Models : Predict activity cliffs using molecular docking (e.g., σ1 receptor binding) .

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